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Benzeneselenol

Cat. No.: B1242743
CAS No.: 645-96-5
M. Wt: 156.07 g/mol
InChI Key: YWBHROUQJYHSOR-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Benzeneselenol Research

The field of organoselenium chemistry dates back to 1836 with the isolation of the first organoselenium compound, diethyl selenide (B1212193). wikipedia.org However, the chemistry of these compounds remained a relatively niche area of investigation for over a century, partly due to the malodorous and toxic nature of many selenium compounds. rsc.orgoup.com

The first synthesis of this compound was reported in 1888 by Chabrié, who prepared it through the reaction of benzene (B151609) with selenium tetrachloride (SeCl₄) in the presence of aluminum trichloride (B1173362) (AlCl₃). chemeurope.comwikipedia.org Despite this early discovery, significant interest in organoselenium chemistry, and by extension this compound, did not surge until the 1970s. tandfonline.comrsc.org This resurgence was catalyzed by the discovery of useful synthetic reactions, such as the selenoxide elimination, which highlighted the unique reactivity of organoselenium compounds. researchgate.netrsc.org Since then, the field has experienced exponential growth, driven by the development of new reagents and synthetic methods. researchgate.netrsc.org The understanding of selenium's role as an essential trace element and its presence in vital enzymes like glutathione (B108866) peroxidase further spurred research into the biological and chemical properties of organoselenium compounds. tandfonline.comrsc.org

Significance of Organoselenium Compounds in Contemporary Chemistry

Organoselenium compounds have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. rsc.orgnih.govmdpi.com Their versatility stems from the ability of selenium to exist in various oxidation states and to form bonds that are readily cleaved, allowing for a wide range of chemical transformations. rsc.org Selenium compounds can act as nucleophiles, electrophiles, and radical precursors. researchgate.netnih.gov

In organic synthesis, reagents like this compound are used for introducing selenium into organic molecules, which can then undergo further transformations. researchgate.net Key applications include selenoxide eliminations, selenenylations, and selenocyclizations. rsc.org Furthermore, organoselenium compounds have emerged as effective catalysts for various reactions, often promoted as a "green" alternative to some metal catalysts. nih.govrsc.org They are used in oxidation reactions, reductions, and in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

The significance of organoselenium chemistry also extends to materials science, where these compounds serve as precursors for semiconductor materials. rsc.org In medicinal chemistry and biochemistry, the discovery of selenocysteine (B57510) as a crucial component of antioxidant enzymes led to the design and synthesis of organoselenium compounds that mimic these natural systems. rsc.orgtandfonline.com This has led to the investigation of their potential as anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.gov

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to deliver a thorough and scientifically accurate overview based on established research findings. The scope is strictly limited to the chemical nature and applications of this compound, structured as follows:

: This section provides a general introduction, historical context on its discovery and the evolution of its research, and the broader significance of the organoselenium class of compounds.

Chemical Properties, Synthesis, and Characterization: This part will detail the physical and chemical properties of this compound, established methods for its synthesis, and the analytical techniques used for its characterization.

Applications in Organic Synthesis: This section will explore the role of this compound as a reagent and catalyst in various synthetic transformations, including its use in radical reactions and for the functionalization of organic molecules.

Applications in Materials Science: This final section will discuss the utilization of this compound in the synthesis and modification of advanced materials.

The content adheres strictly to this outline, excluding topics such as dosage, administration, and safety profiles to maintain a clear focus on the chemical and material science aspects of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Se B1242743 Benzeneselenol CAS No. 645-96-5

Properties

InChI

InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBHROUQJYHSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275709
Record name Benzeneselenol
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Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-96-5
Record name Benzeneselenol
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Record name Benzeneselenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneselenol
Source EPA DSSTox
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Record name Phenylselenol
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Advanced Synthesis and Methodologies for Benzeneselenol and Its Derivatives

In Situ Generation Techniques of Benzeneselenol

This compound's propensity for rapid oxidation to diphenyl diselenide when exposed to air necessitates its in situ generation for most applications. mdpi.com This approach ensures that the reactive nucleophilic species, either the selenol (PhSeH) or its conjugate base, the selenolate anion (PhSe⁻), is freshly prepared for immediate consumption in a reaction mixture. mdpi.commdpi.com

A significant method for the in situ generation of this compound involves the reduction of diphenyl diselenide with tributyltin hydride (Bu₃SnH). thieme-connect.combeilstein-journals.org This technique is particularly valuable in radical chain reactions, where this compound can act as a catalyst. beilstein-journals.orgresearchgate.netrsc.org The process facilitates the propagation of stannane-mediated radical chains. thieme-connect.com In this catalytic cycle, tributyltin hydride reduces diphenyl diselenide to this compound. beilstein-journals.orgacs.org The generated this compound can then participate in subsequent reaction steps, for example, by trapping alkyl radicals at a much faster rate than the stannane (B1208499) itself, a phenomenon attributed to polarity effects. thieme-connect.com This catalytic approach offers advantages in multistep radical rearrangements and the effective trapping of various radical intermediates. beilstein-journals.org

To circumvent the direct handling of malodorous and air-sensitive this compound, researchers have developed stable precursors. One such convenient, bench-stable, and metal-free precursor is O-(tert-butyl) Se-phenyl selenocarbonate. mdpi.comd-nb.infoacs.orgnih.gov This air, light, and moisture-stable solid serves as a practical and efficient alternative for the in situ generation of this compound or the benzeneselenolate anion under various transition-metal-free conditions. mdpi.comd-nb.info

The generation of this compound from this precursor can be achieved under acidic conditions. For example, reacting O-(tert-butyl) Se-phenyl selenocarbonate with hydrochloric acid in ethanol (B145695) selectively reduces the carbon-carbon double bond of α,β-unsaturated ketones like arylidene acetones and chalcones. This method is noted for its mild, metal-free nature, experimental simplicity, and considerable functional-group compatibility, providing products in good to excellent yields. The nucleophilic selenium species generated can be effectively trapped by a range of electrophiles, including alkyl halides, epoxides, and electron-deficient alkenes and alkynes. mdpi.com

Table 1: Comparison of In Situ Generation Methods

Method Precursor Reagent(s) Key Features
Stannane-Mediated Reduction Diphenyl Diselenide Tributyltin Hydride Catalytic in radical reactions; avoids stoichiometric use of odorous selenol. thieme-connect.combeilstein-journals.org

Besides tributyltin hydride, various other reducing agents are employed for the reductive cleavage of the selenium-selenium bond in diselenides to generate selenols or their corresponding anions in situ.

One such agent is hypophosphorous acid (H₃PO₂) . In this method, a mixture of diphenyl diselenide and H₃PO₂ in a solvent like glycerol (B35011) is heated to produce this compound. This system has been successfully used for the chemoselective 1,4-reduction of (E)-chalcones. An advantage of this method is the potential for the recovery and reuse of the glycerol/H₃PO₂ system.

Sodium borohydride (B1222165) (NaBH₄) is another common and effective reducing agent for this transformation. It readily cleaves the Se-Se bond in diaryl diselenides to form the corresponding selenolates. This method is often used to prepare the selenolate, which is then used as a potent nucleophile in subsequent reactions.

The Sm–Me₃SiCl–H₂O system offers a method for cleaving the Se-Se bond under mild and neutral conditions. This system reduces diphenyl diselenide to form a phenyl selenide (B1212193) anion, which can then react with various electrophiles like organic halides and epoxides to produce unsymmetrical phenyl selenides in good yields. Other systems involving samarium, such as samarium diiodide (SmI₂), have also been utilized for the reduction of diselenides.

Table 2: Reductive Cleavage Agents for Diphenyl Diselenide

Reducing Agent/System Conditions Application of Generated Selenol Reference
Hypophosphorous Acid (H₃PO₂) Glycerol, 90 °C, N₂ 1,4-reduction of chalcones
Sodium Borohydride (NaBH₄) Ethanol/Ether/THF Generation of selenolates for nucleophilic substitution
Samarium–Me₃SiCl–H₂O THF, 45 °C Synthesis of unsymmetrical phenyl selenides

O-(tert-butyl) Se-phenyl Selenocarbonate as a Precursor for In Situ this compound

Synthesis of Substituted Benzeneselenols

The synthesis of this compound derivatives, particularly those with substituents on the aromatic ring, follows strategies similar to the parent compound, often involving the preparation and subsequent reduction of a corresponding diselenide.

4-Methoxythis compound is typically synthesized via the reductive cleavage of its corresponding diselenide, 1,2-bis(4-methoxyphenyl)diselane. In a representative procedure, the diselenide is reduced to afford the target selenol. This substituted selenol is a valuable reagent in its own right, used, for instance, in the synthesis of selenenylsulfides and selenolesters.

Synthesis of 4-methoxythis compound

Precursor: 1,2-bis(4-methoxyphenyl)diselane

Reaction: Reduction of the diselenide.

Yield: 85%

The synthesis of 2-methylthis compound, also known as o-tolyl selenol, is generally achieved through the reduction of its precursor, 1,2-di-o-tolyldiselenide. The synthesis of the diselenide precursor itself is a key step. A common method involves the use of a Grignard reagent. Specifically, o-tolylmagnesium bromide is reacted with elemental selenium. The resulting selenolate intermediate is then oxidized, often by exposure to atmospheric oxygen during the workup, to yield 1,2-di-o-tolyldiselenide as an orange oil. Subsequent reduction of this diselenide provides 2-methylthis compound.

Synthesis of 1,2-di-o-tolyldiselenide (Precursor)

Reactants: o-Tolylmagnesium bromide (from o-bromotoluene and Mg), elemental Selenium

Reaction: Grignard reaction followed by air oxidation.

Yield: 87%

General Procedures for Aryl Selenol Preparation from Diselenides

The most common and practical route to generate aryl selenols, including this compound, is through the reductive cleavage of the corresponding diaryl diselenides. researchgate.net this compound is often prepared immediately before use (in situ) due to its limited shelf life and susceptibility to air oxidation. wikipedia.org The facile oxidation back to diphenyl diselenide (PhSeSePh) is driven by the relative weakness of the Se-H bond. wikipedia.org

The general procedure involves the reduction of the Se-Se bond in a diaryl diselenide using a suitable reducing agent. This cleavage produces two equivalents of the aryl selenolate anion (ArSe⁻). researchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium hydroxymethanesulfinate (Rongalite). researchgate.net Elemental sodium can also be used to generate the sodium salt of the selenol, PhSeNa. wikipedia.org The reaction is typically followed by acidification with a proton source, such as a mineral acid (e.g., HCl), to protonate the highly nucleophilic selenolate anion and yield the desired aryl selenol. researchgate.netwikipedia.org

General Reaction Scheme: Ar-Se-Se-Ar + 2 [H] (Reducing Agent) → 2 ArSe⁻ ArSe⁻ + H⁺ → ArSeH

This method is widely employed because diaryl diselenides are typically stable, easy-to-handle solids, making them convenient precursors to the more reactive selenols. researchgate.netwikipedia.org

Catalyst-Free and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize waste and avoid the use of toxic or heavy-metal catalysts.

Significant effort has been directed towards metal-free methods for generating and using this compound. One such strategy involves the use of bench-stable precursors that release this compound under mild, metal-free conditions. For instance, O-(tert-butyl) Se-phenyl selenocarbonate can generate this compound in situ upon treatment with hydrochloric acid in ethanol. nih.gov This approach avoids the direct handling of the malodorous and air-sensitive selenol and circumvents the need for metal-based reducing agents. nih.gov

Furthermore, visible-light-promoted reactions have emerged as a powerful tool for C-Se bond formation without the need for metal catalysts or photocatalysts. rsc.orgmdpi.com In these methods, organic diselenides can serve as the selenium source, potentially forming selenol intermediates that participate in the reaction under eco-friendly conditions, often using benign solvents like ethanol. rsc.orgrsc.org Selenols can also react smoothly with various electrophiles, such as N-thiophthalimides, to form selenenylsulfides under catalyst-free conditions. mdpi.com

A notable green synthetic approach involves the use of β-cyclodextrin (β-CD) as a supramolecular catalyst for reactions of this compound in water. mdpi.comresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which allows them to encapsulate nonpolar organic molecules in aqueous solutions. sci-hub.semdpi.com This property overcomes the low solubility of many organic substrates, including this compound, in water, thus promoting reactions in an environmentally friendly solvent. mdpi.comsci-hub.se

The β-CD catalyst plays a dual role: it activates the this compound and promotes its addition to substrates by forming an inclusion complex, bringing the reactants into close proximity within its cavity. mdpi.comresearchgate.net This methodology has been successfully applied to several transformations:

Michael Addition: The conjugate addition of this compound to a wide variety of α,β-unsaturated compounds (ketones, esters, nitriles) proceeds with high efficiency in water at room temperature. mdpi.comresearchgate.net

Synthesis of Allyl Aryl Selenides: Stereoselective synthesis of (Z)- and (E)-allyl aryl selenides has been achieved from Baylis-Hillman acetates and this compound in water at 50–55 °C using β-CD as the catalyst. mdpi.com

Epoxide Ring-Opening: β-CD catalyzes the ring-opening of epoxides with this compound in water to produce β-hydroxy selenides. researchgate.netacs.org

Table 1: β-Cyclodextrin-Promoted Michael Addition of this compound to Conjugated Alkenes in Water mdpi.com

Substrate (Alkene)ProductReaction Time (h)Yield (%)
Cyclohex-2-enone3-(Phenylseleno)cyclohexan-1-one2088
Methyl vinyl ketone4-(Phenylseleno)butan-2-one2285
Acrylonitrile3-(Phenylseleno)propanenitrile2486
Ethyl acrylateEthyl 3-(phenylseleno)propanoate4582
Acrylamide3-(Phenylseleno)acrylamide4080

Metal-free Reductions

Synthetic Applications as a Versatile Reagent

This compound and its conjugate base, the phenylselenolate anion (PhSe⁻), are highly versatile reagents in organic synthesis, primarily used for introducing the phenylselenyl group and forming carbon-selenium bonds. researchgate.netchemeurope.com

The phenylselenyl (PhSe) group is a valuable functional group in organic synthesis. researchgate.net The most direct way to introduce it is by exploiting the potent nucleophilicity of the phenylselenolate anion, PhSe⁻. wikipedia.orgwikipedia.org This anion is readily generated by the deprotonation of this compound with a base or by the reduction of diphenyl diselenide. wikipedia.orgchemeurope.com

As a strong nucleophile, PhSe⁻ readily participates in Sₙ2 reactions, attacking electrophilic carbon centers to displace leaving groups. This method is widely used for the synthesis of phenyl selenides from various substrates: wikipedia.orgchemeurope.com

Alkyl Halides (R-X)

Alkyl Sulfonates (e.g., mesylates, tosylates)

Epoxides

The reaction with epoxides is regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. wikipedia.orgacs.org This application of this compound's conjugate base is a cornerstone of organoselenium chemistry, utilized in numerous total synthesis campaigns, including that of morphine. wikipedia.orgchemeurope.com

Beyond simple nucleophilic substitution, this compound is employed in a diverse array of reactions to form carbon-selenium (C-Se) bonds across different carbon hybridizations.

Conjugate Addition: As detailed in section 2.3.2, this compound undergoes facile 1,4-conjugate addition (Michael addition) to electron-deficient alkenes, forming a C(sp³)-Se bond. researchgate.netmdpi.com

Transition-Metal-Catalyzed C-H Selenylation: Modern methods enable the direct formation of C(sp²)-Se bonds by activating otherwise inert C-H bonds. An iron-catalyzed tandem reaction between indoles and benzeneselenols efficiently synthesizes 2-benzeneselenonyl-1H-indole derivatives. rsc.orgrsc.org This protocol features mild conditions and a broad substrate scope. rsc.org

Table 2: Iron-Catalyzed Reaction of Indoles with Benzeneselenols rsc.org

Indole DerivativeThis compound DerivativeProduct Yield (%)
IndoleThis compound85
5-MethoxyindoleThis compound82
5-ChloroindoleThis compound92
Indole4-Methylthis compound88
Indole4-Chlorothis compound78
5-Bromoindole4-Methoxythis compound89

Photochemical and Radical Additions: this compound can add across carbon-carbon multiple bonds via radical pathways. For example, its radical addition to alkynes, often promoted by irradiation, can be used to synthesize vinyl selenides. sigmaaldrich.com

Addition to Heterocumulenes: this compound adds to the C=N double bond of isocyanates in a catalyst-free "click" reaction to selectively generate selenocarbamates, demonstrating another facile method for C-Se bond formation. researchgate.net

Reaction Mechanisms and Reactivity of Benzeneselenol

Nucleophilic Character and Reactivity Pathways

The selenium atom in benzeneselenol possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows it to participate in a variety of reactions, including substitution, addition, and ring-opening processes. This compound is more acidic than its sulfur analog, thiophenol, with a pKa of 5.9, meaning it readily forms the highly nucleophilic phenylselenolate anion (PhSe⁻) under basic conditions. wikipedia.orgwikipedia.org

This compound and its conjugate base, the phenylselenolate anion, are excellent nucleophiles for substitution reactions with various electrophiles, leading to the formation of selenoethers (also known as selenides). wikipedia.org A common application is the reaction with alkyl halides, where the selenolate anion displaces the halide to form an alkyl phenyl selenide (B1212193). researchgate.netx-mol.net This reaction is a fundamental method for introducing the phenylseleno group into organic molecules.

Lewis acids can be employed to facilitate the reaction of this compound with alcohols, such as benzyl (B1604629) alcohols, to produce the corresponding benzyl selenides. The reaction proceeds through the activation of the alcohol by the Lewis acid, making it a better leaving group.

The versatility of this compound in nucleophilic substitution is further highlighted by its use in polymer chemistry. For instance, selenol-terminated polystyrenes can readily react with alkyl halides, demonstrating the utility of this reaction in polymer chain end modification. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with this compound
ElectrophileProductConditions/Catalyst
Alkyl Halides (e.g., R-X)Alkyl Phenyl Selenides (R-SePh)Base
Benzyl AlcoholsBenzyl Phenyl SelenidesLewis Acid
Selenol-terminated PolystyreneEnd-functionalized PolystyreneReaction with alkyl halides

This compound readily undergoes addition reactions to unsaturated systems, most notably Michael or conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.netcapes.gov.brthieme-connect.com In these reactions, the nucleophilic selenium atom adds to the β-carbon of the unsaturated system, a process that can be promoted by various catalysts. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to efficiently catalyze the 1,4-addition of this compound to α,β-unsaturated ketones under solvent-free conditions, leading to β-phenylselenyl ketones in high yields. researchgate.net

The reaction can also be facilitated in aqueous media using β-cyclodextrin as a promoter, highlighting an environmentally benign approach. researchgate.net The conjugate addition of this compound has been successfully applied to a range of Michael acceptors, including α,β-unsaturated esters, amides, and nitriles. researchgate.netmdpi.com A one-pot method involving the in situ reduction of diphenyl diselenide with zinc in a biphasic system provides a convenient route to generate the nucleophilic selenium species for these additions. mdpi.com

Furthermore, this compound can add to alkynes, a reaction that can be promoted by free radicals or transition metal catalysts. sigmaaldrich.comresearchgate.net For instance, the diphenyl diselenide-promoted radical addition of this compound to inactivated acetylenes can be achieved upon irradiation. sigmaaldrich.com

Table 2: Catalysts and Promoters for the Michael Addition of this compound
Catalyst/PromoterReaction ConditionsSubstrate Scope
Ceric Ammonium Nitrate (CAN)Solvent-freeα,β-Unsaturated Ketones
β-CyclodextrinWater, Room Temperatureα,β-Unsaturated Carbonyls, Carboxylic Acid Derivatives, Nitriles
Zinc (in situ reduction of Ph₂Se₂)Biphasic (EtOAc/aq. HCl)Acyclic α,β-Unsaturated Ketones, Aldehydes, Esters, Amides, Acids

The nucleophilicity of this compound enables it to open strained heterocyclic rings, particularly oxiranes (epoxides). mdpi.com This reaction typically proceeds via an SN2 mechanism, resulting in the formation of β-hydroxy selenides. The ring-opening is regioselective, with the nucleophile attacking the less substituted carbon of the epoxide. acs.orgacs.org

Various catalytic systems have been developed to facilitate this transformation. For instance, commercially available neutral alumina (B75360) can catalyze the stereospecific trans-opening of epoxides with this compound under mild conditions. acs.orgacs.org Supramolecular catalysis using β-cyclodextrin in water has also been reported for the synthesis of β-hydroxy selenides from oxiranes and this compound. researchgate.net Additionally, ionic liquids like [Bmim]BF₄ have been shown to promote the regioselective ring-opening of epoxides with this compound. mdpi.com These methods provide efficient and often stereocontrolled routes to valuable 1,2-difunctionalized compounds. The base-catalyzed ring-opening of oxiranes by the selenolate nucleophile has been described as having "click" characteristics due to its efficiency and specificity. mdpi.com

Table 3: Catalytic Systems for the Ring-Opening of Oxiranes with this compound
Catalyst/PromoterKey Features
Neutral AluminaMild conditions, stereospecific (trans-opening), regioselective
β-CyclodextrinSupramolecular catalysis in water
[Bmim]BF₄ (Ionic Liquid)Promotes regioselective ring-opening
Base CatalysisEfficient, "click" reaction characteristics

Addition Reactions, Including Michael Additions

Radical Reactions and this compound as a Radical Trap

Beyond its nucleophilic reactivity, this compound plays a significant role in radical chemistry. The relatively weak Se-H bond (estimated between 67 and 80 kcal/mol) allows it to act as an efficient hydrogen atom donor, thereby trapping radical intermediates. wikipedia.orgacs.org

This compound has been found to be an effective catalyst for stannane-mediated radical chain reactions. acs.orgacs.orgnih.govresearchgate.net In these reactions, this compound is often generated in situ from the reduction of diphenyl diselenide by tributyltin hydride. acs.orgacs.orgnih.gov The catalytic cycle involves the replacement of a single, often inefficient, propagation step with two more favorable steps, a concept known as polarity reversal catalysis. acs.orgnih.gov

This catalytic system offers several advantages in synthesis. It can prevent undesired radical rearrangements and allows for the selective trapping of certain radical intermediates in multi-step cascade reactions. acs.orgacs.orgnih.gov For example, in the 5-exo-trig cyclizations of aryl and vinyl radicals, the use of catalytic this compound can intercept the initial kinetic product before it rearranges to the thermodynamically more stable 6-endo product. acs.org This method is also effective for trapping allyl, benzyl, and cyclohexadienyl-type radicals. acs.orgnih.gov

The ability of this compound to act as a hydrogen atom donor is central to its role in radical reactions. rsc.orgescholarship.orgrsc.orgresearchgate.net This process, known as Hydrogen Atom Transfer (HAT), is crucial for terminating radical chains and for the selective formation of products in various synthetic transformations. The rate of hydrogen atom transfer from this compound to radical species is a key factor in its effectiveness. For instance, this compound has a higher H-atom transfer rate compared to thiophenol, making it a superior HAT agent in certain contexts. rsc.org

Recent studies have highlighted the importance of HAT from this compound in light-promoted hydroselenation of alkenes. escholarship.orgrsc.orgresearchgate.net In these reactions, a seleno radical adds to the alkene to form a β-seleno carbon radical. Subsequent HAT from this compound to this carbon radical generates the final selenide product. escholarship.orgrsc.orgresearchgate.net This mechanism has been shown to proceed with high anti-Markovnikov selectivity. rsc.orgresearchgate.net The rate constants for the reaction of this compound with primary alkyl radicals have been determined, providing quantitative insight into its reactivity as a radical trap. acs.org

Radical Addition to Unsaturated Systems

This compound and its corresponding phenylselanyl radical (PhSe•) readily participate in radical addition reactions with unsaturated systems like alkenes and alkynes. The process is typically initiated by the generation of the phenylselanyl radical, which can be achieved through various methods, including light promotion. chemrxiv.orgnih.gov The PhSe• radical then adds to the unsaturated bond. chemrxiv.orgnih.gov

In the case of alkenes, the addition of the PhSe• radical generates a β-seleno carbon radical. nih.gov This intermediate can then abstract a hydrogen atom from a molecule of this compound to yield the final hydroselenation product and regenerate the PhSe• radical, thus propagating the radical chain. chemrxiv.orgnih.gov This mechanism often results in the anti-Markovnikov addition product, where the selenium atom attaches to the less substituted carbon. chemrxiv.org

A proposed mechanism for the diastereoselective formation of the product involves the addition of the seleno radical to the alkene to form an alkyl radical. chemrxiv.org A subsequent hydrogen atom transfer (HAT) from a deuterated this compound (d-2a) provides the final product. chemrxiv.org Computational studies have been employed to analyze the selectivity of these reactions, particularly with cyclic styrene (B11656) substrates. chemrxiv.org

The addition of this compound to alkynes can be promoted by free radicals, strong acids or bases, and transition metal catalysts. researchgate.net Uncatalyzed gas-phase studies suggest a concerted pathway for the reaction between a selenol and an alkyne. researchgate.net Palladium-based catalytic systems have been developed to achieve a high degree of regio- and stereoselectivity in these addition reactions. researchgate.net

Prevention and Intervention in Radical Rearrangement Reactions

This compound plays a crucial role in controlling radical rearrangement reactions. nih.govacs.org Due to its excellent hydrogen-atom-donating ability, it can trap radical intermediates before they have the opportunity to rearrange. nih.govacs.org This is particularly useful in complex multi-step radical reactions where specific, non-rearranged products are desired. nih.govacs.org

The effectiveness of this compound in preventing these rearrangements is a key feature of its application in "polarity reversal catalysis" of stannane-mediated radical chain reactions. nih.govacs.org In these systems, this compound is often generated in situ from the reduction of diphenyl diselenide by tributyltin hydride. nih.govacs.org

Trapping of Allyl-, Benzyl-, and Cyclohexadienyl-type Radicals

This compound is an effective trapping agent for resonance-stabilized radicals such as allyl, benzyl, and cyclohexadienyl radicals. nih.govacs.org The stability of these radicals, due to delocalization of the unpaired electron, can sometimes make them challenging to intercept. slideshare.net However, the high hydrogen-donating capacity of this compound allows for their efficient trapping. nih.govacs.org

This trapping ability has practical applications in synthesis. For instance, it allows for the isolation of aryl cyclohexadienes, which can be valuable synthetic intermediates. nih.govacs.org The trapping of a benzyl radical is a key step in certain synthetic methodologies. researchgate.net The relative stability of the benzyl radical compared to other radicals, like the allyl radical, has been a subject of computational studies. researchgate.net

Oxidation Chemistry of this compound

The oxidation of this compound is a facile process, largely due to the weak Se-H bond. wikipedia.org This reactivity is central to its role in various chemical transformations.

Formation of Diphenyl Diselenide

This compound is readily oxidized by air to form diphenyl diselenide ((C₆H₅)₂Se₂ or Ph₂Se₂), an orange-colored solid. wikipedia.orgchemeurope.comwikipedia.org This oxidation is often indicated by a yellow coloration in samples of this compound. wikipedia.orgchemeurope.com The idealized equation for this reaction is:

4 PhSeH + O₂ → 2 Ph₂Se₂ + 2 H₂O wikipedia.org

Diphenyl diselenide is a stable, shelf-storable compound and serves as a common precursor to this compound. wikipedia.orgchemeurope.com The selenol can be regenerated from the diselenide by reduction followed by acidification. wikipedia.orgchemeurope.com Common methods for the preparation of diphenyl diselenide include the oxidation of phenylselenomagnesium bromide, which avoids the handling of the malodorous this compound. orgsyn.org

Role in Redox Cycles

This compound and its derivatives are key components in various catalytic redox cycles. nih.govlongdom.org In these cycles, the selenium atom undergoes changes in its oxidation state. longdom.org For example, this compound can initiate redox cycling where it is oxidized to a selenenic acid (PhSeOH) and then reduced back to the selenol. nih.gov This process is fundamental to the catalytic activity of some selenium-containing enzymes like glutathione (B108866) peroxidase. nih.govwikipedia.org

These redox properties allow selenium compounds to act as catalysts for reactions such as the release of zinc from metallothionein (B12644479) in the presence of peroxides. nih.govlongdom.org The ability of selenium compounds to oxidize thiols even in a reducing environment is a significant aspect of their chemistry. longdom.org The redox potential of selenium compounds is fine-tuned by the various oxidation states of selenium and the surrounding chemical environment. longdom.org

Acidity and Anion Chemistry of this compound (PhSe⁻)

This compound is a notably acidic compound, with a pKa of 5.9. wikipedia.org This makes it approximately seven times more acidic than its sulfur analog, thiophenol. wikipedia.orgchemeurope.com Consequently, at a neutral pH, this compound exists predominantly in its ionized form, the phenylselenolate anion (PhSe⁻). wikipedia.org

PhSeH ⇌ PhSe⁻ + H⁺

The phenylselenolate anion is a potent nucleophile and a key reactive species in many organoselenium reactions. wikipedia.orgchemeurope.com It can be readily generated by treating this compound with a base or by the reduction of diphenyl diselenide. wikipedia.orgchemeurope.com The high nucleophilicity of PhSe⁻ allows it to participate in a wide range of substitution and addition reactions. For example, it can be used to introduce the phenylselanyl group by reacting with alkyl halides, sulfonates, or epoxides. chemeurope.com The anion can also be used in the synthesis of selenosilanes by reacting with silyl (B83357) chlorides. mdpi.com

pKa and Ionization in Aqueous Solution

This compound (C₆H₅SeH) is a weak acid that undergoes ionization in aqueous solution. Its acidity is a key parameter governing its reactivity, particularly its function as a nucleophile. The pKₐ of this compound is 5.9. wikipedia.org This value indicates that it is a significantly stronger acid than its sulfur analog, thiophenol (pKₐ ≈ 6.6), by approximately a factor of seven. wikipedia.orgchemeurope.com The greater acidity of this compound is attributed to the weaker Se-H bond compared to the S-H bond and the greater polarizability of selenium, which helps to stabilize the resulting anion. wikipedia.org

The degree of ionization of this compound is dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation. pharmacylibrary.com

HA ⇌ H⁺ + A⁻

At a pH equal to its pKₐ (5.9), this compound exists in a 1:1 ratio of its protonated (C₆H₅SeH) and deprotonated, or ionized (C₆H₅Se⁻), forms. pharmacylibrary.com Consequently, at a neutral pH of 7, the compound is predominantly in its ionized, anionic form, the benzeneselenolate anion. wikipedia.org The ionization equilibrium is crucial as it dictates the concentration of the highly reactive conjugate base. pharmacylibrary.com

PropertyValueComparison
pKₐ of this compound 5.9 wikipedia.org~7 times more acidic than Thiophenol wikipedia.orgchemeurope.com
Se-H Bond Dissociation Energy 67-74 kcal/mol wikipedia.orgWeaker than S-H bond in Thiophenol (~80 kcal/mol) wikipedia.org
Form at Neutral pH (7.0) Mostly ionized (C₆H₅Se⁻) wikipedia.org-

Formation and Reactivity of the Conjugate Base as a Potent Nucleophile

The deprotonation of this compound yields its conjugate base, the phenylselenolate anion (C₆H₅Se⁻). wikipedia.orgchemeurope.com This anion is a potent nucleophile, a property that is central to the utility of this compound in organic synthesis. wikipedia.orgchemeurope.com The high nucleophilicity stems from the selenium atom, which is large, polarizable, and bears a negative charge.

The phenylselenolate anion can be readily generated in situ from this compound by treatment with a base. chemeurope.com Alternatively, it is often produced by the reduction of its oxidized dimer, diphenyl diselenide (PhSeSePh), followed by acidification if the selenol is needed, or used directly as the anion. wikipedia.orgchemeurope.com This in situ generation is common because this compound itself has a limited shelf life due to its ready oxidation by air back to diphenyl diselenide. wikipedia.orgchemeurope.com

As a strong nucleophile, the phenylselenolate anion participates in a wide array of reactions, including nucleophilic substitution and addition reactions. It readily attacks electrophilic centers, such as those in alkyl halides and epoxides, to form new carbon-selenium bonds, leading to the synthesis of various organoselenium compounds like selenoethers and β-hydroxy selenides. researchgate.net

Specific Reaction Types and Transformations

Hydroselenation Reactions

Hydroselenation, the addition of the Se-H bond of this compound across a carbon-carbon multiple bond, is a fundamental transformation for synthesizing organoselenium compounds. nih.gov

The addition of this compound to alkynes is a key method for preparing vinyl selenides. This reaction can be catalyzed by transition metals, particularly palladium. core.ac.uk For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as a catalyst in benzene (B151609) at 80°C facilitates the hydroselenation of terminal alkynes, typically yielding branched vinyl selenides as the major product. core.ac.uk A proposed general mechanism for palladium-catalyzed hydroselenation involves the oxidative addition of the Se-H bond to the low-valent palladium center, followed by insertion of the alkyne into the Pd-Se bond, and concluding with reductive elimination to furnish the vinyl selenide product and regenerate the catalyst. researchgate.net

In some cases, the reaction can be highly regioselective. The combination of palladium(II) acetate and pyridine (B92270) has been shown to be an effective catalytic system for the hydroselenation of terminal alkynes, selectively providing 2-phenylseleno-1-alkenes (Markovnikov adducts) as the sole product. nih.gov

The hydroselenation of alkenes allows for the synthesis of alkyl selenides. The regiochemical outcome of this addition can be controlled by the reaction conditions.

A light-promoted, anti-Markovnikov hydroselenation of alkenes has been developed. nih.govchemrxiv.org This reaction proceeds via a radical mechanism. Blue light is used to activate a catalytic amount of diphenyl diselenide present in the this compound sample, generating a phenylseleno radical (PhSe•). nih.govrsc.org This radical then adds to the alkene at the less substituted carbon to form a more stable, β-seleno carbon radical intermediate. nih.govchemrxiv.org Subsequent hydrogen atom transfer (HAT) from a molecule of this compound to this carbon radical yields the linear, anti-Markovnikov addition product and regenerates the phenylseleno radical, propagating the chain. nih.gov This method is effective for a wide range of alkenes, including unactivated ones, and shows high regioselectivity. nih.gov

Conversely, conjugate addition of this compound to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, is also a common transformation. researchgate.net These reactions are often performed under nucleophilic conditions where the phenylselenolate anion attacks the β-carbon of the conjugated system. researchgate.net

Hydroselenation of AlkenesLight-Promoted MethodConjugate Addition
Substrate Mono-substituted, di-substituted, unactivated alkenes nih.govElectron-deficient alkenes (e.g., chalcones) researchgate.net
Mechanism Radical chain reaction nih.govNucleophilic conjugate addition researchgate.net
Regioselectivity Anti-Markovnikov nih.govchemrxiv.orgAddition at the β-position researchgate.net
Key Intermediate β-Seleno carbon radical nih.govEnolate
Conditions Blue light irradiation nih.govOften base-promoted, can be done in water with cyclodextrin (B1172386) researchgate.net

A highly regioselective double hydroselenation of terminal alkynes with this compound can be achieved using a palladium catalyst to produce diselenoketals. oup.comoup.com This reaction employs two equivalents of this compound. oup.com

Research has shown that palladium diacetate (Pd(OAc)₂) in the presence of acetic acid (AcOH) is an excellent catalytic system for this transformation. oup.comoup.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). oup.com The combination of Pd(OAc)₂ and AcOH is crucial for the reaction's success when an excess of this compound is used relative to the alkyne. oup.com Acetic acid is believed to act not only as a proton source but also as an inhibitor of the aggregation of palladium selenide species, which can deactivate the catalyst. oup.com The reaction selectively yields 1,1-diselenoketals. oup.com

ComponentRole/Species
Catalyst Palladium diacetate (Pd(OAc)₂) oup.comoup.com
Substrates Terminal Alkyne, this compound (2 equiv.) oup.com
Additive Acetic Acid (AcOH) oup.comoup.com
Solvent Tetrahydrofuran (THF) oup.com
Product Diselenoketal oup.comoup.com
Hydroselenation of Olefins (Alkenes)

Reduction Reactions

This compound is an effective reducing agent for several functional groups. It can be generated in situ from less hazardous precursors like O-(tert-butyl) Se-phenyl selenocarbonate to avoid handling the malodorous and air-sensitive compound directly. rsc.orgresearchgate.netrsc.org

This compound selectively reduces the carbon-carbon double bond of α,β-unsaturated carbonyl compounds, such as chalcones and arylidene acetones, leaving the carbonyl group intact. rsc.orgresearchgate.netrsc.org This 1,4-reduction is highly chemoselective and proceeds under mild, metal-free conditions. rsc.orgresearchgate.net The reaction is often initiated by the in situ generation of this compound, which then participates in a free-radical chain mechanism. rsc.orgrsc.org Oxygen can induce the formation of a benzeneselenenyl radical, which adds to the double bond. rsc.org This method provides good to excellent yields and is compatible with various functional groups. rsc.orgresearchgate.net

Table 1: Examples of Selective Reduction of α,β-Unsaturated Carbonyl Compounds with in situ Generated this compound rsc.org

Substrate Product Yield (%)
(E)-4-Phenylbut-3-en-2-one 4-Phenylbutan-2-one 92
(E)-4-(4-Chlorophenyl)but-3-en-2-one 4-(4-Chlorophenyl)butan-2-one 95
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone) 1,3-Diphenylpropan-1-one 98
(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one 1-(4-Methoxyphenyl)-3-phenylpropan-1-one 96

Reaction conditions: Substrate, O-(tert-butyl) Se-phenyl selenocarbonate, HCl, ethanol (B145695), under air.

This compound is also capable of the reductive cleavage of various nitrogen-containing functional groups. researchgate.netrsc.org It has been utilized to reduce nitro, azo, and hydrazino groups to their corresponding amino groups. rsc.orgresearchgate.net This transformation highlights the utility of this compound in the synthesis of amines from other nitrogenous precursors. rsc.org

Selective Reduction of α,β-Unsaturated Carbonyl Compounds

Formation of β-Hydroxy Selenides

This compound readily reacts with epoxides in a ring-opening reaction to produce β-hydroxy selenides. semanticscholar.orgunifi.it This reaction is a nucleophilic process where the selenolate anion (PhSe⁻), generated by deprotonation of this compound, attacks one of the carbon atoms of the epoxide ring. semanticscholar.org The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. semanticscholar.orgunifi.it This method is highly efficient and can be catalyzed by bases like lithium hydroxide (B78521), proceeding rapidly under ambient conditions. semanticscholar.orgmdpi.com The resulting β-hydroxy selenides are valuable synthetic intermediates. unifi.itnih.gov

Table 2: Base-Catalyzed Ring-Opening of Epoxides with this compound mdpi.com

Epoxide Base Catalyst Product Yield (%) Time (min)
Glycidol LiOH 1-(Phenylselanyl)propane-2,3-diol >95 15
Propylene oxide DBU 1-(Phenylselanyl)propan-2-ol >95 15
Styrene oxide TEA 2-Phenyl-2-(phenylselanyl)ethan-1-ol >95 15

Reaction conditions: Epoxide, this compound, catalyst, chloroform (B151607), ambient temperature.

Cyclization Reactions and Selenocyclization

This compound and its derivatives, particularly benzeneselenenyl halides (PhSeX), are key reagents in electrophile-mediated cyclization reactions, known as selenocyclization. uva.es These reactions involve the addition of an electrophilic selenium species to an unsaturated substrate containing an internal nucleophile, leading to the formation of heterocyclic compounds. researchgate.net For example, unsaturated alcohols can undergo selenocyclization to form selenium-containing ethers. uva.es The regioselectivity of the cyclization (e.g., endo vs. exo) can often be controlled by the substrate structure and reaction conditions. uva.es Visible light has also been employed to promote selenocyclization reactions, offering a milder alternative to traditional methods. mdpi.com These tandem reactions allow for the formation of multiple bonds in a single step. researchgate.net

Reactions with Isocyanates to Form Selenocarbamates

This compound reacts cleanly and efficiently with isocyanates to form selenocarbamates. researchgate.netnih.gov This reaction proceeds under mild, catalyst-free conditions and demonstrates high selectivity for the selenium nucleophile over other competing nucleophiles like alcohols or amines. researchgate.net The high nucleophilicity of the selenol enables the rapid formation of the C-Se bond. researchgate.net This methodology allows for the incorporation of a wide range of functional groups, providing access to a diverse library of selenocarbamates. researchgate.netnih.gov

Table 3: Synthesis of Selenocarbamates from this compound and Isocyanates nih.gov

Isocyanate Product Yield (%)
Phenyl isocyanate Se-Phenyl phenylcarbamothioate 95
4-Chlorophenyl isocyanate Se-Phenyl (4-chlorophenyl)carbamothioate 98
Benzyl isocyanate Se-Phenyl benzylcarbamothioate 92
Cyclohexyl isocyanate Se-Phenyl cyclohexylcarbamothioate 94

Reaction conditions: this compound, isocyanate, acetonitrile, room temperature.

Synthesis of Selenenylsulfides

This compound reacts with N-thiophthalimides to generate selenenylsulfides (PhSe-S-R). mdpi.com This reaction proceeds through a nucleophilic substitution (S(_{N})2) pathway where the selenol attacks the sulfur atom of the N-thiophthalimide, displacing the phthalimide (B116566) group. mdpi.com The reaction is generally carried out under mild conditions in a polar aprotic solvent like DMF and does not typically require a catalyst. mdpi.com The resulting selenenylsulfides, which contain a selenium-sulfur bond, are of interest as they are key intermediates in the catalytic cycle of the antioxidant enzyme glutathione peroxidase. mdpi.com

Theoretical and Computational Studies of Benzeneselenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the molecular and electronic structure of benzeneselenol and its derivatives. unige.ch These calculations provide fundamental insights into the molecule's stability, reactivity, and energetic properties. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study benzene (B151609) derivatives, including this compound. vjs.ac.vnnih.gov DFT calculations are instrumental in determining key energetic parameters, predicting reactive sites, and elucidating reaction mechanisms at the molecular level. mdpi.comresearchgate.net For this compound, DFT has been used to calculate bond dissociation enthalpies, ionization potentials, and proton affinities, and to model the transition states of its reactions. kuleuven.beescholarship.org Theoretical studies on para-amino and para-nitro derivatives of this compound have utilized DFT to understand their structure and properties. researchgate.net Furthermore, DFT has been employed to investigate the interactions of this compound on gold surfaces, providing insights into self-assembled monolayers. uqu.edu.sampie.de

The bond dissociation enthalpy (BDE) of the selenium-hydrogen (Se-H) bond is a critical parameter that governs the reactivity of this compound, particularly its role as a hydrogen atom donor and radical trap. The weakness of the Se-H bond is a key feature of its chemistry. wikipedia.org Various experimental and computational methods have been used to determine this value, leading to a range of reported figures.

An early estimate suggested a value of 67 kcal mol⁻¹. acs.orgacs.org However, subsequent experimental determination using gas-phase ion chemistry and a thermochemical cycle yielded a recommended value of 78 ± 4 kcal mol⁻¹ (at 298 K). acs.orgacs.orgacs.org This value is significantly higher than the initial estimate. acs.org Computational studies using DFT (specifically, the (RO)B3LYP/6-311++G(2df,2p)//(U)B3LYP/6-311G(d,p) procedure) calculated the Se-H BDE as 308 ± 8 kJ/mol, which is approximately 73.6 kcal/mol. kuleuven.be

Reported Values for the Se-H Bond Dissociation Enthalpy (BDE) of this compound
Value (kcal/mol)Value (kJ/mol)MethodSource
~73.6308 ± 8DFT Calculation kuleuven.be
78 ± 4~326.4 ± 16.7Experimental (Gas-phase ion chemistry) acs.orgacs.orgacs.org
67-74~280-310General Estimate wikipedia.org
67~280.3Early Estimate acs.orgacs.org

The ionization energy (IE) and proton affinity (PA) are fundamental thermochemical properties that provide insight into the electronic structure and acidity of this compound. The adiabatic ionization energy of this compound has been experimentally measured to be 8.3 ± 0.1 eV through the analysis of electron transfer reaction efficiencies. acs.orgacs.orgacs.org A separate computational study reported a slightly lower value of 8.0 ± 0.1 eV. kuleuven.beresearchgate.net

The proton affinity of the benzeneselenyl radical (C₆H₅Se•) was determined to be 200 ± 3 kcal mol⁻¹, which corresponds to the acidity of the this compound radical cation. acs.orgacs.orgacs.org For the neutral this compound molecule, the proton affinity was calculated to be 814 ± 4 kJ/mol (approximately 194.5 kcal/mol). kuleuven.beresearchgate.net

Ionization Energy and Proton Affinity of this compound and Related Species
PropertySpeciesValueMethodSource
Ionization Energy (IE)This compound (C₆H₅SeH)8.3 ± 0.1 eVExperimental acs.orgacs.orgacs.org
Ionization Energy (IE)This compound (C₆H₅SeH)8.0 ± 0.1 eVCalculated kuleuven.beresearchgate.net
Proton Affinity (PA)This compound (C₆H₅SeH)814 ± 4 kJ/molCalculated kuleuven.beresearchgate.net
Proton Affinity (PA)Benzeneselenyl Radical (C₆H₅Se•)200 ± 3 kcal/molExperimental acs.orgacs.org

The electronic and energetic properties of the this compound core can be significantly modulated by attaching substituents to the benzene ring. Computational studies have established good linear correlations between Hammett's substituent constants and the Se-H bond dissociation enthalpies for both para- and meta-substituted benzeneselenols. vjs.ac.vnkuleuven.be This indicates that the stability of the resulting benzeneselenyl radical is systematically influenced by the electron-donating or electron-withdrawing nature of the substituent. vjs.ac.vn

Electron-withdrawing substituents have been found to enhance the reactivity of the corresponding phenyl radicals in both hydrogen atom abstraction and addition reactions. nih.govacs.org The rate enhancements are attributed to the polarization of the transition state. nih.gov For instance, in the gas-phase hydrogen atom abstraction from various donors by substituted phenyl radicals, reactivity was found to increase with the electron-withdrawing strength of the substituent (e.g., H < Br ~ Cl < CN). acs.org This effect is linked to an increase in the electron affinity of the radical, which lowers the reaction barrier. acs.org Conversely, calculations suggest that derivatives like 4-amino-benzeneselenol could be efficient antioxidants, a property related to the substituent's effect on the Se-H BDE. kuleuven.be

Ionization Energy and Proton Affinity

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. While MD simulations are a powerful tool for studying the dynamic behavior, solvation, and conformational changes of molecules, specific applications focused solely on this compound are not extensively documented in the reviewed literature. stanford.eduresearchgate.netnih.govnih.gov

However, studies on analogous aromatic molecules like benzene and phenol (B47542) provide a framework for the potential application of MD to this compound. stanford.eduresearchgate.net For example, MD simulations have been used to investigate the properties of liquid benzene, the formation and dissociation of phenol-benzene complexes in solution, and to identify potential binding sites on proteins using benzene as a probe molecule. stanford.edunih.gov By extension, MD simulations of this compound could be employed to study its behavior in different solvent environments, its interactions with biological macromolecules, and the dynamics of self-assembled monolayer formation on surfaces.

Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for elucidating the detailed mechanisms of reactions involving this compound, including the characterization of intermediates and transition states that are often transient and difficult to observe experimentally.

One prominent example is the light-promoted hydroselenation of alkenes. escholarship.orgnih.gov DFT calculations were used to model the reaction pathway, which involves the generation of a seleno radical from an aryl diselenide, its addition to an alkene (e.g., styrene) to form a β-seleno carbon radical, and a subsequent hydrogen atom transfer (HAT) from this compound. escholarship.orgnih.gov These studies computationally identified the transition state structures for the HAT step. The modeling revealed that the high anti-Markovnikov selectivity of the reaction is due to a "β-selenium effect," where the selenide (B1212193) group β to the carbon radical stabilizes the HAT transition state through delocalization. nih.gov The calculations compared the relative free energies of the anti and syn transition states, correctly predicting the observed product ratios. nih.gov

Modeling has also been applied to hydrogen atom abstraction reactions. acs.org For the reaction of charged phenyl radicals with various substrates, including this compound, the transition state energies were calculated. nih.govacs.org These calculations showed that electron-withdrawing substituents lower the reaction barrier by increasing the polarity of the transition state, which correlated well with experimental reaction rates. acs.org

Computational Prediction of pKa Values

The acidity of this compound, as quantified by its acid dissociation constant (pKa), is a fundamental property influencing its reactivity. Computational chemistry offers powerful tools to predict this value, providing insights that complement experimental findings. The experimental pKa of this compound is reported to be 5.9.

A significant advancement in the accurate calculation of pKa for selenols in aqueous solutions has been achieved using density functional theory (DFT). researchgate.netnih.gov Research has shown that methods relying solely on an implicit solvation model, such as the Solvation Model based on Density (SMD), often result in substantial errors, with deviations of 3 to 6 pKa units for functionals like ωB97XD and B3LYP. researchgate.netnih.gov The M06-2X functional shows somewhat smaller, though still significant, errors with this approach. researchgate.netnih.gov

Detailed studies by Thapa and Schlegel have demonstrated that the inclusion of explicit water molecules in the computational model is crucial for obtaining reliable pKa predictions for selenols. researchgate.netnih.govwayne.edu The arrangement of these explicit water molecules, particularly ensuring consistent hydrogen bonding between the neutral selenol and the resulting selenolate anion, is vital for the accuracy of the calculated energies. wayne.edu

The most accurate and practical methods involve a hybrid approach, combining an implicit solvation model with a small number of explicit water molecules hydrogen-bonded to the selenium atom. researchgate.netnih.govwayne.edu For instance, calculations using the M06-2X functional with the 6-31+G(d,p) basis set and the SMD solvation model, when a single explicit water molecule is included, have been shown to be highly effective. researchgate.netnih.govwayne.edu This specific methodology yields a mean unsigned error (MUE) of 0.32 ± 0.37 pKa units across a range of 16 different organoselenols with known experimental values. researchgate.netnih.govwayne.edu

Alternatively, reliable results can also be obtained with the ωB97XD and B3LYP functionals with the 6-31+G(d,p) basis set, provided that three explicit water molecules are used in conjunction with the SMD model. researchgate.netnih.govwayne.edu These methods produce a mean signed error (MSE) of 0.36 ± 0.24 and 0.34 ± 0.25, respectively. researchgate.netwayne.edu One theoretical study also found that the ωB97XD method with the SMD model provided the highest precision for a set of 16 selenols, with a root mean square error (RMSE) of 0.38 pKa units. researchgate.netrsc.org

These computational approaches provide a robust framework for estimating the acidity of this compound and its derivatives, offering predictive power where experimental data may be unavailable.

Interactive Data Table: Comparison of Experimental and Computationally Predicted pKa of this compound

Compound NameExperimental pKaMost Accurate Computational MethodMean Unsigned Error (MUE) of MethodPredicted pKa Range
This compound5.9 M06-2X/6-31+G(d,p) with SMD and 1 explicit H₂O0.32 ± 0.37 researchgate.netnih.govwayne.edu5.58 - 6.22

Advanced Spectroscopic Analysis and Structural Elucidation

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. eag.comcnrs.fr When a sample is irradiated with monochromatic X-rays, photoelectrons are emitted from the surface. eag.com The kinetic energies of these photoelectrons are characteristic of the elements present and their chemical environment. eag.comcnrs.fr

High-resolution XPS allows for the precise determination of core-level binding energies (CLBEs), which are sensitive to the chemical state and local environment of an atom. cnrs.frrsc.org In the study of benzeneselenol (BSe), the Se 3d and C 1s core levels are of primary interest.

Studies of this compound adsorbed on copper (Cu) surfaces have shown that the Se 3d spectrum can be complex, often consisting of multiple components. rsc.org This indicates the presence of selenium in different chemical environments. rsc.org For instance, upon adsorption of BSe on a Cu(111) surface, the Se 3d spectrum can be deconvoluted into distinct peaks. One peak, at a lower binding energy, is assigned to atomic selenium resulting from Se-C bond scission, while a peak at a higher binding energy is attributed to the intact this compound molecule. rsc.org A minor, higher-energy component may also be present, further complicating the surface chemistry. rsc.org

On Cu(111), the Se 3d5/2 peak for the this compound molecule is observed at approximately 54.63 eV, while the peak for atomic selenium appears at around 54.0 eV. rsc.org The presence of atomic selenium suggests a reactive interaction with the copper surface. rsc.orgacs.org Similar dissociative adsorption has been noted on Cu(100) surfaces, where XPS analysis also indicates Se-C bond cleavage. acs.orgfigshare.com

The table below summarizes the experimentally determined core level binding energies for this compound and related species on a Cu(111) surface.

Table 1: Se 3d5/2 Core Level Binding Energies on Cu(111)

Species Binding Energy (eV) Assignment
Atomic Se 54.0 Se resulting from Se-C bond scission
This compound (C6H5SeH) 54.63 Intact adsorbed molecule
Component C 55.55 Minor, additional component

Data sourced from a study of this compound adsorption on Cu(111). rsc.org

XPS is a powerful tool for investigating the adsorption characteristics of this compound on various substrates. acs.orgresearchgate.net Studies on metal surfaces like copper and gold reveal that the adsorption process can be complex, often involving chemical transformations. rsc.orgconicet.gov.ar

Upon adsorption of this compound on a Cu(111) surface, XPS spectra indicate that Se-C bond scission occurs, leading to the co-adsorption of intact molecules and atomic selenium. rsc.org The relative intensities of the XPS peaks corresponding to these species can vary with the angle of electron emission, providing information about their relative depth. For example, a stronger signal for atomic selenium at a normal emission angle suggests it is located closer to the copper interface than the intact molecules. rsc.org

Similarly, research on Cu(100) surfaces shows that the interaction with this compound leads to the cleavage of the Se-C bond, resulting in the presence of atomic selenium on the surface alongside adsorbed molecules. acs.orgfigshare.com The co-adsorption of sulfur with selenium can also alter the adsorption configurations, as observed in studies on Cu(111). researchgate.net

Theoretical studies based on density functional theory (DFT) complement experimental XPS data by providing insights into the preferred adsorption sites and binding energies. conicet.gov.ar For this compound on Au(111), calculations suggest that adsorption is slightly favored at bridge-binding sites over hollow sites. conicet.gov.ar These theoretical models help to interpret the complex spectra obtained from XPS and provide a more complete picture of the adsorbate-surface interaction. conicet.gov.ar

Core Level Binding Energies (CLBE)

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a spectroscopic technique that provides information about the unoccupied electronic states and the local atomic environment. diamond.ac.ukwikipedia.org By tuning the energy of synchrotron radiation through a core-level absorption edge (like the C K-edge), transitions from a core level to unoccupied molecular orbitals are induced. wikipedia.org The polarization dependence of these transitions can be used to determine the orientation of molecules on a surface. wikipedia.org

NEXAFS spectroscopy is particularly valuable for determining the orientation of adsorbed molecules like this compound. rsc.orgacs.org The intensity of NEXAFS resonances depends on the orientation of the molecular orbitals relative to the electric field vector of the polarized X-ray beam. wikipedia.org By varying the angle of incidence of the X-rays, the orientation of the molecule with respect to the surface can be deduced.

In a study of this compound on a Cu(111) surface, NEXAFS measurements at the C K-edge revealed significant dichroism, which is a strong dependence of the absorption on the X-ray polarization. rsc.org This dichroism indicates that the this compound molecules are not randomly oriented but adopt a specific tilt angle. The analysis suggested that the molecules are tilted at approximately 30° from the surface normal, assuming a uniform layer. rsc.org

However, on a Cu(100) surface, NEXAFS studies of this compound did not show significant dichroism. acs.orgfigshare.com This lack of orientational preference was attributed, in part, to the dissociation processes occurring on the surface, which lead to a more complex and potentially disordered molecular layer. acs.orgfigshare.com The presence of atomic selenium and fragmented molecules disrupts the formation of a well-ordered self-assembled monolayer, which would otherwise exhibit strong dichroism. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton (1H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, and the splitting of signals (spin-spin coupling) reveals information about neighboring protons. ucl.ac.uk

The 1H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the selenol proton (-SeH). The aromatic protons typically appear as a multiplet in the region of 7.0-7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene (B151609) ring. libretexts.orgnih.gov The selenol proton is a singlet and its chemical shift can vary depending on the solvent and concentration. In deuterated chloroform (B151607) (CDCl3), the -SeH proton signal is often observed as a singlet.

Table 2: 1H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity
Aromatic Protons ~7.0 - 7.5 Multiplet
Selenol Proton (-SeH) Variable Singlet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. spectrabase.com

¹³C NMR Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the selenol (-SeH) group and its interaction with the benzene ring.

The spectrum typically shows four signals for the six carbon atoms of the benzene ring due to the molecule's symmetry. The carbon atom directly attached to the selenium atom (C1) is the most deshielded, appearing at a characteristic chemical shift. The ortho (C2, C6), meta (C3, C5), and para (C4) carbons each give rise to separate signals, with their chemical shifts influenced by the electronic effects of the selenium substituent. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the aromatic carbons of this compound exhibit distinct chemical shifts. spectrabase.com

A representative set of ¹³C NMR chemical shifts for this compound is provided in the table below.

Carbon AtomChemical Shift (ppm)
C1 (ipso)115.8
C2, C6 (ortho)136.5
C3, C5 (meta)129.5
C4 (para)126.8

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

⁷⁷Se NMR Characterization

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy is particularly valuable for directly probing the selenium atom in organoselenium compounds. The ⁷⁷Se nucleus has a spin of 1/2, making it suitable for NMR studies. researchgate.net The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment around the selenium atom.

For this compound, the ⁷⁷Se NMR chemical shift provides information about the oxidation state and bonding of the selenium atom. researchgate.net The chemical shifts for selenols are found in a distinct region compared to other selenium-containing functional groups like diselenides or selenides. researchgate.net The ⁷⁷Se chemical shift of this compound is typically observed in the range of -80 ppm relative to (CH₃)₂Se. researchgate.net Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) theory have been successfully employed to predict and correlate the observed ⁷⁷Se NMR chemical shifts of this compound and its derivatives. oup.comacs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to the molecular weight of the most abundant isotopes of its constituent atoms (C₆H₅⁸⁰SeH). nist.gov The molecular weight of this compound is approximately 157.07 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this compound involve the loss of the selenium-bound hydrogen atom or the entire selenol group. The isotopic pattern of selenium, with several naturally occurring isotopes, results in a characteristic cluster of peaks for selenium-containing fragments, which aids in their identification. nih.gov Fourier-transform ion cyclotron resonance mass spectrometry has been used to determine the homolytic Se-H bond energy of this compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits absorption bands in the ultraviolet region, which are characteristic of the electronic transitions within the benzene ring and those involving the selenium atom. The spectrum is influenced by the interaction of the non-bonding electrons of the selenium atom with the π-electron system of the aromatic ring. uv-vis-spectral-atlas-mainz.org

The absorption spectrum of this compound in the vapor phase has been documented, showing characteristic bands in the near-ultraviolet region. uv-vis-spectral-atlas-mainz.org The position and intensity of these absorption bands can be affected by the solvent environment due to solute-solvent interactions. sciencepublishinggroup.com Studies using UV/Vis/NIR spectroscopy have been employed to analyze materials containing this compound. unibo.it

Applications of Benzeneselenol in Materials Science

Surface Chemistry and Adsorption on Metal Surfaces

The chemisorption of benzeneselenol onto metal surfaces is a cornerstone of its application in materials science. The selenium headgroup provides a reactive anchor to various metals, leading to the formation of structured molecular layers that can alter the physical and chemical properties of the substrate.

The interaction of this compound with copper surfaces is characterized by strong chemical bonding and molecular dissociation. High-resolution photoemission spectroscopy studies reveal that the adsorption process is complex and often involves the cleavage of the Selenium-Carbon (Se-C) bond.

On the Cu(111) surface, studies using X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) indicate that Se-C bond scission occurs upon adsorption. sci-hub.box This results in the formation of a complex interface containing atomic selenium co-adsorbed with molecular species. sci-hub.box NEXAFS analysis has shown a degree of dichroism, suggesting that the intact this compound molecules are tilted at an angle of approximately 30° from the surface normal. sci-hub.box

Similarly, on the Cu(100) surface, the adsorption of this compound leads to the cleavage of the Se-C bond, resulting in the presence of atomic selenium on the surface alongside co-adsorbed molecules. fishersci.benih.gov This dissociation is a key feature of the interaction with reactive metals like copper. sci-hub.boxnih.gov The initial stages of adsorption can lead to the "selenization" of the copper surface, which then passivates the surface, allowing for the subsequent adsorption of intact molecules on this modified layer. nih.gov

Table 1: Summary of this compound Interaction with Copper Surfaces

Surface Primary Observation Molecular Orientation Analytical Techniques Reference
Cu(111) Se-C bond scission, co-adsorption of atomic Se and molecules. Tilted ~30° from surface normal. XPS, NEXAFS sci-hub.box

| Cu(100) | Se-C bond scission, formation of atomic Se on the surface. | Dichroism not observed, possibly due to dissociation. | XPS, NEXAFS | fishersci.bedntb.gov.ua |

The adsorption of this compound on gold, particularly the Au(111) surface, is a widely studied system for creating well-defined organic thin films. Unlike on copper, the Se-C bond in this compound is generally more stable on gold surfaces. These systems are often compared to their benzenethiol (B1682325) counterparts.

Studies have confirmed the formation of well-ordered, densely packed monolayers of this compound on Au(111). researchgate.netrsc.org The interaction involves the chemical bonding of the selenium atom to the gold substrate. While both this compound and benzenethiol form high-quality monolayers, their thermal stability differs significantly. This compound monolayers exhibit a lower activation energy for thermal desorption compared to benzenethiol monolayers. researchgate.netrsc.org This process for this compound involves the cleavage of some Se-C bonds and a reorientation of the molecules from a standing-up to a lying-down configuration before desorption. researchgate.netrsc.org

The formation of self-assembled monolayers of a derivative, 4-fluorothis compound, on Au(111) results in ordered domains described as a (4 × 2√3) structure. rsc.org This indicates a highly organized molecular arrangement on the surface.

This compound and its derivatives readily form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. rsc.orgnih.gov These monolayers are highly organized thin films formed by the spontaneous chemisorption of the molecules from solution or vapor phase.

The formation of this compound SAMs on Au(111) results in high packing densities, with surface coverage (θ) reported to be between 0.27 and 0.29 monolayers, indicating a well-ordered structure. researchgate.netrsc.org The stability of these SAMs is a critical factor for their application. While selenol-based SAMs are noted for being highly ordered, their thermal stability on Au(111) is lower than that of thiol-based SAMs. researchgate.netnih.gov The desorption of this compound SAMs is a multi-step process involving Se-C bond breakage, which is attributed to the lower activation energy for this bond cleavage compared to the Sulfur-Carbon (S-C) bond. researchgate.netrsc.org In contrast, electrochemical studies suggest the Se-Au bond is stronger than the S-Au bond, leading to higher electrochemical stability for selenolate SAMs. rsc.org

Table 2: Structural and Stability Characteristics of this compound SAMs on Au(111)

Property Finding Method/Observation Reference
Packing Density High (θ = 0.27–0.29 ML) Electrochemical Experiments, Photoemission Spectroscopy researchgate.netrsc.org
Molecular Orientation Initially standing up Thermal Desorption Studies researchgate.netrsc.org
Thermal Stability Lower activation energy for desorption compared to benzenethiol. High-Resolution Photoemission Spectroscopy researchgate.netrsc.org
Desorption Mechanism Involves Se-C bond cleavage and molecular reorientation. Density Functional Theory, Photoemission Spectroscopy researchgate.netrsc.org

| Electrochemical Stability | Higher than thiolate analogues. | Reductive Desorption Potential Measurements | rsc.org |

The structure and composition of this compound monolayers at metal interfaces play a crucial role in governing electron transfer properties. The formation of a well-ordered SAM with a specific molecular orientation can significantly influence the performance of molecular electronic devices by controlling the hybridization between molecular orbitals and the metal surface. rsc.org

The complex interface formed by this compound on copper surfaces, involving atomic selenium and co-adsorbed molecules, is expected to affect electron transfer properties. sci-hub.box For gold surfaces, the Se headgroup is considered to provide better electronic coupling to the metal than a sulfur headgroup, which is a critical factor for electronic transport in molecular electronics. informaticsjournals.co.in The structural order of the SAM is paramount, as well-ordered layers can minimize electrical shorts and improve the reproducibility of device performance. rsc.org The ability to engineer the interface using this compound SAMs provides a pathway to control charge transfer at the molecule-metal junction. rsc.org

Formation and Stability of Self-Assembled Monolayers (SAMs)

Development of New Materials with Tailored Properties

This compound serves as a versatile building block in the synthesis of new materials with specific functionalities. Its reactivity allows it to be incorporated into various molecular structures and nanomaterials.

One notable application is the modification of nanoparticles. For instance, this compound-modified gold nanoclusters have been developed as a potential therapeutic agent. In this context, the this compound ligand plays a crucial role in the functionality of the nanocluster.

Furthermore, this compound is used in organic synthesis to create more complex molecules. It participates in reactions such as the hydroselenation of alkenes, which is an atom-economical method to add a Se-H bond across a carbon-carbon double bond, leading to the formation of linear selenides. It is also used as an in-situ generated reagent for the chemoselective reduction of α,β-unsaturated ketones. These synthetic methodologies demonstrate the utility of this compound in constructing new organic materials with tailored electronic and reactive properties.

Corrosion Inhibition Studies

Organic films, including those formed from selenols, can act as effective inhibition layers to mitigate corrosion of metals. rsc.orgrsc.org this compound forms self-assembled monolayers that can protect metal surfaces from corrosive environments.

Studies on Cu-Au alloys have shown that this compound SAMs inhibit the dealloying corrosion process. rsc.orgrsc.org The organic layer acts as a barrier, suppressing the surface diffusion of metal atoms at lower electrochemical potentials. rsc.orgrsc.org At higher potentials, this passivity can break down, but the corrosion still proceeds in localized regions rather than uniformly across the surface. rsc.orgrsc.org This demonstrates the protective capability of the this compound film. The effectiveness of selenol-based films in corrosion protection has also been noted for copper. rsc.org The ability of this compound to form a dense, passivating layer makes it a compound of interest for developing advanced corrosion inhibitors. researchgate.netrsc.org

Biological Activity and Medicinal Chemistry Research

Mechanisms of Biological Action

The biological effects of benzeneselenol are intrinsically linked to the chemical behavior of the selenium atom, particularly its nucleophilicity and its ability to participate in redox reactions.

Nucleophilicity in Biochemical Processes

This compound is characterized by its potent nucleophilic nature. wikipedia.orgresearchgate.net With a pKa of approximately 5.9, it is about seven times more acidic than its sulfur analog, thiophenol, readily forming the highly nucleophilic selenolate anion (PhSe⁻) at neutral pH. wikipedia.orgnih.gov This high nucleophilicity allows it to react with a variety of electrophilic partners within a biological system. researchgate.net This reactivity is fundamental to its interaction with biological molecules and its role in various enzymatic reactions. For instance, the selenolate can act as a nucleophile to attack disulfide bonds in proteins, a key step in the catalytic mechanism of enzymes like thioredoxin reductase. nih.gov The nucleophilic character of selenols is a cornerstone of their biological activity, enabling them to participate in crucial biochemical transformations. benthambooks.com

Redox Modulation and Antioxidant Properties

This compound and related organoselenium compounds are recognized for their ability to modulate the cellular redox environment. acs.orgsci-hub.se Many of the biological effects of selenium compounds are attributed to their interaction with thiol/disulfide systems, which are central to cellular redox homeostasis. acs.org

This compound has been investigated for its capacity to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and various disease pathologies. ontosight.airesearchgate.netnih.govnih.gov Organoselenium compounds can act as potent protective agents against oxidation due to the high reactivity of the selenium atom. researchgate.net Some derivatives, such as 4-amino-benzeneselenol, have been identified through computational studies as potentially efficient antioxidants. researchgate.net The mechanism often involves the selenol acting as a hydrogen atom donor, a process facilitated by the relatively weak Se-H bond. wikipedia.org This allows them to neutralize free radicals and inhibit processes like lipid peroxidation. researchgate.netnih.gov

The antioxidant activity of this compound and its derivatives has been compared to other well-known antioxidants. For instance, certain regenerable ebselenol derivatives, which are related to this compound, have been shown to quench peroxyl radicals more efficiently than α-tocopherol. researchgate.net In some assays, the antioxidant capacity of selenophene, a related selenium-containing heterocycle, was found to be lower than that of Trolox and BHT. mdpi.com However, diphenyl diselenides, which can generate this compound upon reduction, have demonstrated higher antioxidant potential than corresponding benzisoselenazolones in certain tests. nih.gov The effectiveness of these selenium compounds as antioxidants is often attributed to their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.netnih.govmdpi.com

Scavenging of Reactive Oxygen Species (ROS)

Enzymatic Inhibition Studies

The reactivity of the selenol group makes it a candidate for interacting with the active sites of various enzymes, leading to their inhibition.

Carbonic Anhydrase (CA) Inhibition

This compound has been identified as a novel inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. researchgate.netrcsb.orgrsc.org Selenols represent a new class of carbonic anhydrase inhibitors (CAIs). rcsb.orgrsc.org Studies have shown that stable aryl selenols can inhibit several human CA isoforms, including CA I, II, VII, and the tumor-associated CA IX. rsc.org

The mechanism of inhibition involves the selenolate anion binding to the zinc ion in the enzyme's active site. researchgate.net X-ray crystallography has provided insights into this binding mode, confirming the interaction. researchgate.netrcsb.org Selenocarbamates, which can be hydrolyzed to release selenolates, have been developed as prodrugs for CA inhibition. researchgate.net The inhibition potencies of these compounds can be significant, with some derivatives showing effectiveness in the low micromolar or even submicromolar range against bacterial CAs. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound and a Related Selenolester

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
This compound (5) 384078.445.668.9
Se-phenyl benzoselenoate (4) >10000985087609520
Acetazolamide (AAZ) 25012255.7

Data sourced from a study on selenocarbamates as carbonic anhydrase inhibitors. Ki represents the inhibition constant. Acetazolamide (AAZ) is a clinically used sulfonamide CA inhibitor included for comparison. researchgate.net

Structural Basis of Inhibition

Antitumor Activity

This compound and its derivatives have demonstrated notable antitumor properties in various studies. researchgate.netrsc.orgmdpi.com These compounds can induce cell death in cancer cells through different mechanisms. researchgate.netmdpi.com For example, this compound-modified gold nanoclusters have been shown to have significant anticancer activity by inducing autophagy and the disassembly of F-actin in cancer cells. rsc.orgnih.gov Furthermore, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have shown activity against triple-negative breast cancer and melanoma cell lines. mdpi.com Some 7-arylseleno-7-deoxydaunomycinone derivatives have also been synthesized and evaluated for their antitumor activities against human stomach cancer and leukemia cell lines. nih.gov

One of the mechanisms contributing to the antitumor effect of some selenium compounds is the inhibition of tubulin polymerization. nih.govacs.org Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. It has been shown that certain selenium compounds can interact with tubulin. nih.govnih.gov The synthesis of tubulin polymerization inhibitors has been demonstrated using methods involving selenium. acs.orgresearchgate.netresearchgate.net

Antimicrobial Activities

Derivatives of this compound have been reported to possess antimicrobial properties, including both antibacterial and antifungal activities. ontosight.aigoogle.com For instance, some studies have shown that this compound derivatives exhibit significant antifungal activity against various Candida and Aspergillus species. mdpi.com GC-MS analysis of Tamarix aphylla leaf extract revealed this compound as a major component, which was correlated with the extract's antifungal properties against several plant pathogenic fungi. mdpi.com Additionally, certain benzoselenazoles, which can be synthesized from 2-amino-benzeneselenol, have shown in vitro antibacterial properties. researchgate.net The development of new heterocyclic compounds containing selenium, such as 1,2,4-triazolo[3,4-b] mdpi.comnih.govmdpi.comthiadiazol-6-yl)selenopheno[2,3-d]pyrimidines, has also yielded compounds with promising antibacterial and antifungal activities. nih.gov

Interaction with Biological Thiols and Selenols

This compound and its derivatives can interact with biological thiols, such as glutathione, and other selenols. wikipedia.orgnih.gov These reactions are often redox-based. The Se-H bond in selenols is weaker than the S-H bond in thiols, making selenols more easily oxidized. wikipedia.org this compound can react with thiols to form selenenyl sulfides, and it can catalyze thiol/disulfide exchange reactions. nih.gov The reaction of this compound with nitric oxide has also been studied, showing the production of HNO. core.ac.uk Furthermore, the reaction of this compound with trifluoromethanesulfenamide has been shown to produce phenylselenyl(trifluoromethyl) sulfide. rsc.org

Design and Synthesis of Bioactive Organoselenium Compounds

The unique chemical properties of selenium have made organoselenium compounds a subject of significant interest in medicinal chemistry. The design and synthesis of these molecules are often geared towards creating novel therapeutic agents with a range of biological activities, including antioxidant, antitumor, and anti-infective properties. rsc.orgnih.govnih.gov The versatility of organoselenium reagents, which can act as both electrophiles and nucleophiles, allows for a wide array of synthetic transformations under mild conditions. nih.gov

Benzoselenazoles are five-membered heterocyclic compounds containing a selenium atom that have garnered attention as potential therapeutic agents for various diseases. rsc.orgresearchgate.net Despite their potential, research into benzoselenazoles remains less extensive compared to their sulfur (benzothiazoles) and oxygen (benzoxazoles) analogs. rsc.orgresearchgate.net Various synthetic methodologies have been developed to access these bioactive scaffolds. rsc.orgresearchgate.net

A prominent method for synthesizing both benzoselenazoles and benzoselenazolines involves the cyclization of 2-amino-benzeneselenol with β-dicarbonyl compounds. researchgate.netresearchgate.net The 2-amino-benzeneselenol is typically generated in situ by the reduction of bis(2-aminophenyl)-diselenide with an agent like hypophosphorous acid (H₃PO₂), often using glycerol (B35011) as a green solvent. researchgate.netunina.it The specific product formed depends on the nature of the β-dicarbonyl compound used. Reactions with 1,3-diketones yield benzoselenazoles, while β-keto-esters lead to the formation of benzoselenazolines in high yields. researchgate.net

Another effective, metal-free approach for the synthesis of 2-substituted 1,3-benzoselenazoles involves the reaction of bis(2-aminophenyl)diselenide with a wide range of carboxylic acids. blucher.com.br This reaction is promoted by tributylphosphine (B147548) (PBu₃) and can be accelerated using microwave irradiation, which significantly reduces reaction times from hours to minutes while maintaining excellent yields. blucher.com.brblucher.com.br This method is versatile, tolerating various substituents on the carboxylic acid's aryl group and also allowing for the synthesis of 2-alkyl-1,3-benzoselenazoles. researchgate.netblucher.com.br

The table below summarizes synthetic routes to benzoselenazoles and benzoselenazolines.

Starting MaterialsReagents/ConditionsProduct TypeRef.
Bis(2-aminophenyl)-diselenide, 1,3-DiketonesH₃PO₂, GlycerolBenzoselenazoles researchgate.net
Bis(2-aminophenyl)-diselenide, β-Keto-estersH₃PO₂, GlycerolBenzoselenazolines researchgate.net
Bis(2-aminophenyl)diselenide, Carboxylic AcidsTributylphosphine (PBu₃), Toluene, Heat/Microwave2-Substituted Benzoselenazoles blucher.com.br
C-formyl-carborane, IminophosphoraneChloroform (B151607), RefluxBenzoselenazolines (via aza-Wittig) rsc.org

The selenol functional group (-SeH) and its conjugate base, the selenolate anion (-Se⁻), are potent zinc-binding groups, a property that is increasingly exploited in the design of enzyme inhibitors. researchgate.netresearchgate.net Selenols are more acidic than their corresponding thiols, with a pKa around 5.9 for this compound, meaning they are predominantly ionized to the selenolate anion at physiological pH. wikipedia.orgtandfonline.com This soft, polarizable anion is a highly favorable ligand for the zinc ion found in the active sites of many enzymes. biorxiv.org

This zinc-binding capability is the mechanism of action for several classes of inhibitors targeting zinc-containing enzymes, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs). researchgate.netbiorxiv.org

Histone Deacetylase (HDAC) Inhibition : Selenol-based compounds have been designed as HDAC inhibitors. For instance, SelSA, a selenium analog of the known HDAC inhibitor SAHA, functions by coordinating its selenolate anion to the catalytic zinc ion in the enzyme's active site. biorxiv.orgbiorxiv.org Prodrug strategies are often employed; for example, a diselenide (SelSA-1) can be reduced under cellular conditions to release two molecules of the active selenol inhibitor. biorxiv.orgbiorxiv.org Alternatively, a selenocyanate (B1200272) (SelSA-2) can be hydrolyzed by the enzyme itself to generate the active selenolate. biorxiv.orgbiorxiv.org X-ray crystallography has confirmed the direct coordination of the selenolate to the zinc ion in the HDAC6 active site, with a Se•••Zn²⁺ distance of 2.5 Å. biorxiv.org

Carbonic Anhydrase (CA) Inhibition : Selenols have been investigated as inhibitors of CAs, which are zinc-metalloenzymes. researchgate.net The inhibitory action stems from the selenolate anion binding to the active site zinc ion, displacing a water molecule or hydroxide (B78521) ion. researchgate.net A challenge with selenols is their instability, as they are easily oxidized to diselenides. tandfonline.com To overcome this, selenoesters have been developed as prodrugs. These compounds can be hydrolyzed by the esterase activity of the CA enzyme itself, releasing the active selenol inhibitor directly at the target site. tandfonline.com

Zinc Ejection from Viral Proteins : Some organoselenium compounds can function as "zinc ejectors." acs.org They target labile zinc finger domains, which are crucial for the structure and function of certain viral proteins. acs.orgacs.org The mechanism involves the selenium compound oxidizing the zinc-coordinating cysteine residues within the protein. acs.org This oxidation prevents the cysteines from effectively binding the zinc ion, leading to its release (ejection) from the protein. acs.orgacs.org This loss of zinc disrupts the protein's structure and function, thereby inhibiting viral replication. acs.org Ebselen is an example of a clinically-safe organoselenium compound with demonstrated zinc-ejecting activity against viral targets. acs.orgacs.org

The table below details the role of selenols as zinc-binding groups in medicinal chemistry.

Target ClassMechanism of ActionExample CompoundRef.
Histone Deacetylases (HDACs)The selenolate anion (-Se⁻) coordinates directly to the catalytic Zn²⁺ ion.SelSA (from SelSA-1 or SelSA-2 prodrugs) biorxiv.orgbiorxiv.org
Carbonic Anhydrases (CAs)The selenolate anion binds to the active site Zn²⁺, displacing H₂O/OH⁻.Selenols (from selenoester prodrugs) researchgate.nettandfonline.com
Viral Zinc Finger ProteinsOxidation of coordinating cysteine residues, leading to Zn²⁺ release.Ebselen acs.orgacs.org

Environmental Fate and Toxicological Considerations

Degradation and Transformation in Environmental Compartments

The environmental persistence and transformation of benzeneselenol are crucial for understanding its ecological impact. Key processes include oxidation and its behavior in soil and water.

This compound is highly susceptible to oxidation when exposed to air. wikipedia.orgchemeurope.com This reactivity is greater than that of its sulfur analog, thiophenol, a difference attributed to the lower bond dissociation energy of the selenium-hydrogen (Se-H) bond compared to the sulfur-hydrogen (S-H) bond. wikipedia.org The primary product of this aerobic oxidation is diphenyl diselenide (PhSeSePh). wikipedia.orgchemeurope.com

The transformation is represented by the following idealized equation: 4 C₆H₅SeH + O₂ → 2 C₆H₅Se-SeC₆H₅ + 2 H₂O wikipedia.org

The presence of the resulting diphenyl diselenide often imparts a yellow color to samples of this compound. wikipedia.orgchemeurope.com This ready oxidation means that in an environmental context, this compound released into the atmosphere is unlikely to persist in its original form, rapidly converting to diphenyl diselenide. wikipedia.orgnih.gov Diphenyl diselenide itself is a stable compound that can serve as a precursor, which can be reduced back to this compound under specific chemical conditions. wikipedia.orgwikipedia.org

Information regarding the specific mobility and persistence of this compound in soil and water is limited, with many safety data sheets noting this data as unavailable. thermofisher.comfishersci.beechemi.comchemicalbook.com However, the compound is classified as very toxic to aquatic life, with the potential to cause long-lasting adverse effects in the aquatic environment. thermofisher.comfishersci.bechemicalbook.comfishersci.com This high aquatic toxicity necessitates strict controls to prevent its release into surface waters, drains, or groundwater systems. fishersci.befishersci.com

Should a spill occur, the recommended procedure is to contain the spillage and absorb it with a non-combustible, inert material like sand or silica (B1680970) gel for disposal in sealed containers. fishersci.bechemicalbook.com The properties of its primary oxidation product, diphenyl diselenide, suggest limited mobility; it is insoluble in water and is not considered likely to be mobile in the environment. fishersci.comcymitquimica.com Some sources indicate that this compound contains substances that are hazardous to the environment or may not be degradable in wastewater treatment plants. thermofisher.comfishersci.be

Oxidation by Air

Toxicological Implications

This compound is a hazardous substance requiring careful handling due to its acute toxicity and potential for long-term health effects. wikipedia.orgechemi.com

Due to its toxicity, strict safety protocols are mandatory when handling this compound in a laboratory. orgsyn.org The primary routes of exposure are inhalation, ingestion, and contact with skin or eyes. scbt.com

Key Handling and Storage Requirements:

Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system. fishersci.beechemi.comfishersci.com

Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles or a face shield, chemical-resistant gloves, and protective clothing to prevent skin contact. echemi.comchemicalbook.comcarlroth.com

Conditions to Avoid: The compound must be kept away from heat, open flames, sparks, and other ignition sources. fishersci.bechemicalbook.com It is incompatible with strong oxidizing agents. fishersci.com

Storage: this compound is air-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. fishersci.bechemicalbook.comorgsyn.org

Spill and Waste Management: Spills must be contained with inert absorbent materials and collected for disposal. fishersci.be Chemical waste must be disposed of through a licensed chemical destruction plant, and containers should not be reused. echemi.comscbt.com

The toxicological and chemical properties of this compound are often understood by comparing it to its oxygen and sulfur analogs, phenol (B47542) and thiophenol, respectively.

This compound is significantly more acidic than thiophenol, with a pKa of 5.9 compared to thiophenol's pKa of 6.62. wikipedia.orgwikipedia.orgwikipedia.org This higher acidity influences its behavior in solution. As previously noted, it also oxidizes more readily than thiophenol. wikipedia.org Its oxidation product, diphenyl diselenide, is also a toxic compound, classified as toxic if swallowed or inhaled and very toxic to aquatic life with long-lasting effects. fishersci.comnih.govcdhfinechemical.com

CompoundFormulaKey Hazard ClassificationspKaNotes
This compound C₆H₅SeHAcute Toxicity (Oral, Inhalation) echemi.com; STOT RE fishersci.be; Aquatic Hazard (Acute, Chronic) fishersci.be5.9 wikipedia.orgwikipedia.orgHighly susceptible to air oxidation. wikipedia.org
Thiophenol C₆H₅SHFlammable Liquid; Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Damage; Aquatic Hazard (Acute, Chronic)6.62 wikipedia.orgLess acidic and less easily oxidized than this compound. wikipedia.org
Phenol C₆H₅OHAcute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion; Eye Damage; Mutagenicity; STOT RE9.95Oxygen analog of this compound. wikipedia.org
Diphenyl diselenide C₁₂H₁₀Se₂Acute Toxicity (Oral, Inhalation) cdhfinechemical.com; STOT RE cdhfinechemical.com; Aquatic Hazard (Chronic) cdhfinechemical.comN/AAir-stable oxidation product of this compound. wikipedia.org

STOT RE: Specific Target Organ Toxicity - Repeated Exposure

Safety Measures and Handling in Laboratory Settings

Bioavailability and Environmental Exposure Pathways

Exposure to this compound is primarily an occupational hazard associated with its use as a reagent in organic synthesis. fishersci.be In a laboratory or industrial setting, exposure can occur via inhalation of its vapors, ingestion, or direct contact with the skin and eyes. scbt.com Its designation as a lachrymator (a substance that causes tearing) underscores its irritant properties upon exposure. thermofisher.comfishersci.be

Given its high toxicity to aquatic organisms, any release into the environment is a significant concern. chemicalbook.comfishersci.com The compound is not expected to persist in its original form due to rapid oxidation in the air. wikipedia.org However, the resulting diphenyl diselenide is persistent and also poses a long-term risk to aquatic ecosystems. fishersci.comcdhfinechemical.com Specific quantitative data on the bioaccumulation potential and mobility of this compound in soil are largely unavailable in published literature. fishersci.beechemi.comchemicalbook.com The environmental fate is largely inferred from its high aquatic toxicity and the properties of its transformation products. fishersci.comnih.gov

Future Directions and Emerging Research Areas

Novel Catalytic Systems Utilizing Benzeneselenol

The catalytic utility of this compound and its derivatives is expanding beyond traditional applications. Current research is focused on developing novel, more efficient, and selective catalytic systems.

One promising area is the development of advanced metal-based catalytic systems. For instance, palladium-based catalysts have been shown to be effective for the selective addition of this compound to alkynes. researchgate.net Iron carbonyl complexes are also being investigated as inexpensive and efficient catalysts for hydroselenation reactions involving this compound. researchgate.net These systems aim to achieve high regioselectivity and stereoselectivity in the synthesis of vinyl selenides, which are valuable building blocks in organic synthesis.

This compound has also been identified as a potent polarity-reversal catalyst in stannane-mediated radical chain reactions. acs.orgresearchgate.net Generated in situ from the reduction of diphenyl diselenide, it can influence the outcomes of radical cyclizations and trapping reactions, offering advantages in product distribution. acs.org

Furthermore, supramolecular catalysis using cyclodextrins is emerging as a green and efficient approach. β-cyclodextrin has been shown to promote the addition of this compound to conjugated alkenes in water, highlighting a move towards more environmentally benign reaction conditions. researchgate.netresearchgate.net

Catalytic SystemReaction TypeKey Findings
Palladium-based catalystsHydroselenation of alkynesEnables selective addition to form vinyl selenides. researchgate.net
Iron carbonyl complexesHydroselenation of alkynesOffers a computationally studied, inexpensive alternative for producing Markovnikov vinyl selenides. researchgate.net
In situ generated this compoundStannane-mediated radical reactionsActs as a polarity-reversal catalyst, improving product profiles in radical rearrangements. acs.org
β-cyclodextrinConjugate addition to alkenesPromotes the reaction in water, offering a green chemistry approach. researchgate.net

Advanced Applications in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven significant research into asymmetric catalysis using chiral organoselenium compounds. While early work relied on stoichiometric chiral reagents, the focus has shifted towards catalytic methods. researchgate.net

This compound and its derivatives are being incorporated into sophisticated asymmetric catalytic systems. One strategy involves the use of a chiral catalyst in conjunction with an achiral this compound reagent. For example, the enantioselective ring-opening of cyclic sulfamates has been achieved using this compound catalyzed by a chiral phosphate (B84403) diester. researchgate.net

Another innovative approach is the use of chiral organotellurium compounds to catalyze the asymmetric Michael addition of this compound to enones. chemrxiv.org This system, which relies on a non-bonded interaction between tellurium and selenium, has demonstrated remarkable activity and enantioselectivity, affording chiral aryl selenides in high yields and enantiomeric excess (ee). chemrxiv.org Researchers are also exploring the use of optically pure selenocysteine (B57510) derivatives as catalysts for asymmetric cyclization reactions. researchgate.net

Asymmetric ReactionCatalytic SystemSubstratesOutcome
Ring-openingChiral phosphate diester / this compoundCyclic sulfamatesEnantioselective formation of the product. researchgate.net
Michael AdditionChiral organotellurium catalyst / this compoundtrans-Chalcone and derivativesExcellent yields and good to excellent enantiomeric excess (up to 97% ee). chemrxiv.org
Seleno-Michael ReactionChiral NHC ligand / CyclohexaneselenolVariousEfficient enantioselective reaction. acs.org
CyclizationN,N′-diacetyl-α,α′-dimethyl-l-selenocystine diethyl esterβ,γ-unsaturated acidsFormation of α,β-unsaturated lactones with moderate optical yield (27% ee). researchgate.net

Development of this compound-Based Smart Materials

The unique chemical properties of selenium, particularly its redox activity and the dynamic nature of the carbon-selenium (C-Se) and selenium-selenium (Se-Se) bonds, make it an ideal element for creating "smart" or responsive materials. acs.orgxuslab.com While much of the research is on selenium-containing polymers in general, the principles are directly applicable to materials derived from this compound.

These polymers can be designed to respond to various external stimuli such as oxidation, reduction, light, or changes in pH. tsinghua.edu.cnrsc.org For instance, polymers containing diselenide bonds, which can be formed by the oxidation of selenols like this compound, can be cleaved by a reducing agent or by certain wavelengths of light. xuslab.comacs.org This responsiveness is being harnessed for applications such as:

Controlled Drug Delivery: Amphiphilic block copolymers containing selenium can self-assemble into aggregates that encapsulate drugs. acs.orgtsinghua.edu.cn These aggregates can be designed to dissociate and release their payload in specific redox environments, such as those found inside cancer cells. acs.orgtsinghua.edu.cn

Self-Healing Materials: The dynamic nature of the diselenide bond allows for the development of polymers that can repair themselves upon damage. xuslab.com When a crack forms, the broken bonds can reform under external stimuli like visible light, restoring the material's integrity. xuslab.com

Responsive Photonic Crystals: Selenium-containing copolymers have been used to create photonic crystals whose color changes in response to oxidation, UV radiation, or pH, showing promise for environmental monitoring. rsc.org

Material TypeStimulusPotential ApplicationUnderlying Principle
Selenium-containing block copolymer aggregatesOxidation/ReductionControlled drug deliveryReversible dissociation of self-assembled structures due to cleavage/reformation of Se-Se or C-Se bonds. acs.orgtsinghua.edu.cn
Diselenide-containing polymersVisible LightSelf-healing materials, shape memory, information storageVisible light triggers a dynamic exchange reaction of diselenide bonds, enabling material repair and reshaping. xuslab.com
Selenium-containing inverse opal photonic crystalsOxidation, UV light, pHEnvironmental sensingStimuli-induced changes in the polymer structure lead to a shift in the photonic band gap and a visible color change. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The biological activity of organoselenium compounds, including this compound derivatives, is a vibrant area of research. While the antioxidant properties and glutathione (B108866) peroxidase (GPx) mimicry of some selenium compounds are well-known, scientists are exploring novel biological targets and therapeutic strategies. ontosight.aiingentaconnect.commdpi.com

Recent research has focused on the development of this compound derivatives as anticancer agents. For example, 7-arylseleno-7-deoxydaunomycinone derivatives, synthesized from this compound, have demonstrated significant inhibitory effects against human stomach cancer and leukemia cells. sigmaaldrich.com Another novel approach involves modifying gold nanoclusters with this compound to create therapeutic agents that can induce autophagy and actin filament disassembly in cancer cells. researchgate.netacs.org

Researchers are also investigating the interactions of selenols with other biologically relevant molecules. Studies on the reaction of this compound with nitroxyl (B88944) (HNO), a species with therapeutic potential for cardiovascular disease, have revealed that selenols are targeted by HNO. nih.gov However, the reaction primarily results in the formation of diselenides, which can be readily reduced back to the selenol. nih.gov This suggests that selenoproteins may be more resistant to irreversible oxidative modification than their sulfur counterparts, which could have significant implications for understanding cellular redox signaling. nih.gov

Application AreaCompound/SystemBiological Target/Mechanism
Cancer Therapy7-Arylseleno-7-deoxydaunomycinone derivativesCytotoxicity against human stomach cancer (SGC-7901) and leukemia (HL-60) cell lines. sigmaaldrich.com
Cancer TherapyThis compound-modified gold nanoclustersInduction of autophagy and disassembly of F-actin in cancer cells. researchgate.net
Antioxidant/Enzyme MimicryThis compound and derivativesMimics glutathione peroxidase (GPx) activity, protecting cells from oxidative stress. ontosight.aimdpi.com
Redox Signaling ResearchThis compoundReacts with nitroxyl (HNO) to form diphenyl diselenide, demonstrating resistance to irreversible modification compared to thiols. nih.gov

Green Chemistry Approaches in Organoselenium Synthesis

In line with the global push for sustainable chemistry, significant efforts are being made to develop greener methods for the synthesis of organoselenium compounds, including those derived from this compound. ingentaconnect.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key strategies in green organoselenium chemistry include:

Solvent-Free Reactions: Performing reactions without a solvent can lead to enhanced reaction rates, improved selectivity, lower energy consumption, and reduced chemical waste. rsc.org Techniques like ball milling and microwave irradiation under solvent-free conditions are being explored. rsc.org

Aqueous and Alternative Solvents: Water is an ideal green solvent, and methods are being developed to perform organoselenium synthesis in aqueous media. The use of β-cyclodextrin can facilitate the reaction of this compound with substrates in water. researchgate.netmdpi.com Other environmentally benign solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG) are also being utilized. researchgate.netmdpi.com

Use of Greener Oxidants: Traditional oxidation protocols often use stoichiometric amounts of hazardous reagents. The use of greener oxidants like Oxone® (potassium peroxymonosulfate) and urea-hydrogen peroxide is a more sustainable alternative for reactions involving the oxidation of diselenides. mdpi.comresearchgate.net

Energy-Efficient Methods: Non-conventional energy sources like ultrasound and visible light are being employed to promote reactions. mdpi.comnih.gov Photochemical methods, in particular, allow for reactions to be conducted at room temperature, often without the need for photocatalysts, bases, or external oxidants. nih.gov

Electrochemical Synthesis: Electrochemistry offers a powerful and green tool for forming C–Se bonds, often avoiding the need for external oxidants and transition-metal catalysts. researchgate.netmdpi.com

Green Chemistry ApproachExample Reaction/TechniqueAdvantages
Solvent-Free SynthesisBall milling, microwave irradiationReduced waste, enhanced reaction rates, higher yields. rsc.org
Alternative Solventsβ-cyclodextrin in water, glycerolUse of non-toxic, recyclable solvents; enables reactions of water-insoluble compounds. researchgate.netmdpi.com
Greener ReagentsOxone®, urea-hydrogen peroxide as oxidantsAvoids toxic heavy-metal oxidants, produces less harmful byproducts. mdpi.comresearchgate.net
Non-Conventional EnergyUltrasound, visible-light photochemistryEnergy efficiency, mild reaction conditions, high selectivity. mdpi.comnih.gov
Electrochemical MethodsGalvanostatic electrolysisAvoids chemical oxidants, high atom economy, can be performed at room temperature. researchgate.netmdpi.com

Q & A

Q. What are the key structural characteristics of benzeneselenol, and how do they influence its reactivity in organic synthesis?

this compound (C₆H₅SeH) comprises a benzene ring bonded to a selenol (-SeH) group. The Se-H bond’s weak dissociation energy (~276 kJ/mol) enables this compound to act as a radical initiator or nucleophile, particularly in reduction and addition reactions. Its aromatic ring stabilizes intermediates via resonance, enhancing selectivity in reactions like the chemoselective 1,4-reduction of α,β-unsaturated ketones .

Q. How can this compound be synthesized safely in laboratory settings, and what precautions are necessary?

A metal-free synthesis involves reacting O-(tert-butyl)Se-phenyl selenocarbonate with HCl in ethanol, generating this compound in situ. This avoids handling toxic Se/CO mixtures or air-sensitive NaSeH. Key precautions include using inert atmospheres (N₂/Ar), fume hoods for volatile H₂Se byproducts, and real-time monitoring via FT-IR to track reaction progress .

Q. What are the primary applications of this compound in organic synthesis?

this compound is widely used for:

  • 1,4-Reductions : Selective reduction of α,β-unsaturated ketones to saturated ketones under mild conditions.
  • Radical Additions : Initiation of free-radical chains in reactions with allenes, yielding β-hydroxy selenides or vinyl selenides.
  • Functional Group Transformations : Reduction of nitro groups to amines and aldehydes to alcohols via Se-centered nucleophilic pathways .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in radical-chain addition reactions with allenes?

  • Hypothesis Testing : Compare reaction outcomes under varying initiators (e.g., light vs. thermal conditions) to isolate this compound’s radical initiation efficiency.
  • Kinetic Analysis : Use stopped-flow NMR to measure radical propagation rates and identify intermediates.
  • Computational Modeling : Apply DFT calculations to map transition states and validate proposed mechanisms (e.g., Se-centered radical formation) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies of this compound across reaction systems?

  • Systematic Variable Control : Isolate solvent polarity, temperature, and substrate steric effects using Design of Experiments (DoE) frameworks.
  • Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., identical purity benchmarks for this compound).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data, identifying outliers or contextual factors (e.g., trace metal contamination) .

Q. How does this compound’s hydrogen-bonding behavior with H₂O vs. H₂S inform its solvation dynamics in catalytic systems?

Jet-cooled microwave spectroscopy reveals that this compound forms stronger hydrogen bonds with H₂O (ΔE = -15.2 kJ/mol) than H₂S (ΔE = -9.8 kJ/mol) due to Se’s higher electronegativity. This impacts solvent selection for reactions requiring proton transfer, as polar protic solvents (e.g., ethanol) stabilize selenol intermediates more effectively .

Q. What strategies mitigate ethical challenges in reporting this compound’s toxicity data?

  • Transparency : Disclose H₂Se gas hazards and LC₅₀ values in experimental sections.
  • Data Integrity : Use third-party labs to verify toxicity assays (e.g., in vitro cell viability tests).
  • Waste Management : Adopt green chemistry protocols (e.g., selenium recovery via precipitation) to minimize environmental risks .

Methodological Guidance

Q. How should researchers analyze conflicting data on this compound’s redox activity in metal-free systems?

  • Controlled Replication : Repeat experiments under inert atmospheres to exclude O₂ interference.
  • Spectroscopic Profiling : Compare UV-Vis and EPR data to detect transient radicals or oxidation products.
  • Literature Synthesis : Critically evaluate prior studies for methodological gaps (e.g., unaccounted trace metals in “metal-free” systems) .

Q. What software tools optimize data presentation for this compound-related research?

  • ChemDraw : Illustrate reaction mechanisms and selenol intermediates.
  • OriginLab : Plot kinetic data (e.g., time-dependent conversion curves).
  • Gaussian : Model molecular orbitals and electrostatic potentials for mechanistic insights .

Q. How can researchers ensure reproducibility in this compound-based synthetic protocols?

  • Detailed Lab Records : Document reagent sources, purification steps (e.g., distillation under reduced pressure), and environmental conditions (humidity/temperature).
  • Open Data Sharing : Deposit raw NMR/GC-MS files in repositories like Zenodo for peer validation.
  • Collaborative Peer Review : Partner with independent labs to cross-test critical procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.